molecular formula C21H22N2O5 B2636793 3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-23-5

3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2636793
CAS No.: 898463-23-5
M. Wt: 382.416
InChI Key: XTKRXVHNENCNPO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a 3,4,5-trimethoxy-substituted benzamide moiety linked to a pyrrolo[3,2,1-ij]quinolin-2-one scaffold. This structure combines aromatic methoxy groups with a bicyclic system containing a lactam (2-oxo) group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-9-14(10-17(27-2)20(16)28-3)21(25)22-15-7-12-5-4-6-23-18(24)11-13(8-15)19(12)23/h7-10H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRXVHNENCNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process involving the formation of intermediates and their subsequent reactions. Generally, these reactions occur under controlled temperatures, solvents, and catalysts to ensure high yield and purity. Industrial Production Methods : Industrial preparation might involve a scaled-up version of laboratory procedures, with optimizations for cost-effectiveness and efficiency. Continuous flow techniques or batch reactors are often employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often facilitated by reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction might be performed using hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, typically using reagents such as alkyl halides or nitrosyl compounds.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, oxygen, or chromium trioxide.

  • Reduction: : Hydrogen gas, lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various alkyl or acyl halides, nitrosyl compounds, or halogen carriers.

Major Products: : The reactions usually yield derivatives with modified functional groups, enhancing or altering the compound's properties. For instance, oxidation could convert it into quinone derivatives.

Scientific Research Applications

Chemistry: : It's used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and materials science. Biology : The compound serves as a ligand in biochemical assays, helping to study enzyme interactions and protein functions. Medicine Industry : Utilized in creating materials with specialized properties, like conductive polymers or advanced composites.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors. These interactions can modulate the activity of biochemical pathways, influencing cellular functions and biological processes. The tetrahydropyrroloquinoline structure is particularly known for its role in molecular recognition and signal transduction.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Benzamide Substituent Linked Moiety Key Structural Feature
Target Compound 3,4,5-Trimethoxy Pyrrolo[3,2,1-ij]quinolin-2-one Lactam ring, bicyclic system
VUF15485 3,4,5-Trimethoxy Pyrrolidine-ethyl + fluorophenyl allyl Flexible chain, fluorophenyl
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 3,4,5-Trimethoxy 2-Nitrophenyl Nitro group (electron-withdrawing)
N-(quinolin-8-yl)benzamide derivatives Varied (e.g., pentafluorophenyl) Quinolin-8-yl Aromatic heterocycle

Variations in the Pyrroloquinolinone Moiety

Modifications to the bicyclic system significantly alter bioactivity:

  • 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Introduces ethoxy and methyl groups, increasing hydrophobicity (MW: 274.14) .
  • Thioxothiazolidin-4-one hybrids: Incorporate a thiazolidinone ring via exocyclic double bonds, which may confer redox activity or metal-binding capacity .

Table 2: Pyrroloquinolinone Modifications

Compound Name Bicyclic System Modification Additional Functional Groups Molecular Weight (g/mol)
Target Compound 2-Oxo None ~407.4 (calculated)
8-Ethoxy-4,4,6-trimethyl derivative 1,2-Dione Ethoxy, methyl 274.14
Compound 22 8,11-Dioxo + pyrano ring None ~434.4 (calculated)
Thioxothiazolidin-4-one hybrids 2-Thioxo-thiazolidinone Exocyclic C=C, Z-configuration 340–500 (varies)

Biological Activity

3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Functional Groups : Three methoxy groups and a pyrroloquinoline moiety.
  • Molecular Formula : C18_{18}H20_{20}N2_{2}O4_{4}.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated an IC50_{50} value of 8.36 μM against Leishmania amastigotes, suggesting that structural analogs may possess similar or enhanced efficacy against various pathogens .

Anticancer Activity

Research has shown that benzamide derivatives can inhibit cancer cell proliferation. In particular:

  • Mechanism : The inhibition of dihydrofolate reductase (DHFR) has been implicated in the anticancer effects of related benzamide compounds. This pathway is crucial for nucleotide synthesis and cell proliferation .
  • Case Studies : A study on benzamide riboside revealed its ability to downregulate DHFR protein levels in resistant cancer cells, indicating potential for overcoming drug resistance .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Stability : In vitro studies indicate stability in simulated gastric and intestinal fluids .
  • Bioavailability : The compound's structural features may enhance its bioavailability compared to other similar compounds.

Toxicological Profile

The safety profile of the compound is critical for its therapeutic application:

  • In Silico Predictions : Toxicity assessments using computational models suggest low toxicity levels for the synthesized derivatives .

Summary of Findings

A summary table of key findings related to the biological activity of this compound is provided below:

Activity Effect IC50_{50} Reference
AntimicrobialAgainst Leishmania8.36 μM
AnticancerInhibition of cell growthNot specified
Stability in FluidsStable in gastric/intestinal-
ToxicityLow predicted toxicity-

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